1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
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Overview
Description
1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a compound belonging to the 1,4-benzodiazepine-2,5-dione family. This class of compounds is known for its diverse therapeutic properties and is widely studied in medicinal chemistry . The 1,4-benzodiazepine-2,5-dione scaffold is a subset of benzodiazepinone, and its derivatives exhibit a wide range of biological activities .
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid with proline or pipecolinic methyl ester hydrochloride in the presence of 1,1’-Carbonyldiimidazole (CDI) under solvent-free conditions . This method offers advantages such as operational simplicity, the absence of hazardous solvents, and mild reaction conditions . Another approach involves the use of H2PtCl6 as a catalyst, with pre-defined amino acids as precursors .
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include H2PtCl6, CDI, and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with H2PtCl6 can lead to the formation of diverse substituents at the C-3 position .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential as an anti-tubercular agent, with promising activity against mycobacterial tuberculosis . Additionally, it has been evaluated for its cytotoxic activity against various cancer cell lines, including human colon adenocarcinoma, human skin melanoma, and human ovarian adenocarcinoma . The compound’s ability to inhibit endothelin receptors has also been explored, making it a potential candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enoyl acyl carrier protein, which is crucial for the development of new lead drug candidates in the treatment of multi-drug resistant tuberculosis . Additionally, the compound’s interaction with endothelin receptors has been studied, revealing its potential as an endothelin receptor antagonist .
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can be compared with other similar compounds, such as quinazolinones and other 1,4-benzodiazepine-2,5-dione derivatives . These compounds share a similar structural framework but differ in their substituents and biological activities. For example, quinazolinones are known for their anti-tubercular properties, while other 1,4-benzodiazepine-2,5-dione derivatives have been studied for their cytotoxic and anxiolytic activities .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,4-dihydro-1,4-benzodiazepine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)11-19-15-5-3-2-4-14(15)17(21)18-10-16(19)20/h2-9H,10-11H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZQNJZWXRBEOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CNC(=O)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391652 |
Source
|
Record name | 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169504-53-4 |
Source
|
Record name | 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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